![molecular formula C11H10N2OS2 B14279772 4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo- CAS No. 124777-71-5](/img/structure/B14279772.png)
4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazolidinone family, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo- typically involves the reaction of an amine with a carbonyl compound and a mercapto acid. One common method involves the condensation of an aromatic aldehyde with thioglycolic acid in the presence of a base, followed by cyclization to form the thiazolidinone ring . The reaction conditions often include refluxing in methanol or other suitable solvents .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the amino or thioxo groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the amino or thioxo positions .
Scientific Research Applications
4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: It has potential as an anticancer agent due to its ability to inhibit cell proliferation.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo- involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer activity is believed to involve the induction of apoptosis and inhibition of cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
4-Thiazolidinone, 3-amino-5-[(4-chlorophenyl)methylene]-2-thioxo-: Similar structure but with a chlorine substituent instead of a methyl group.
4-Thiazolidinone, 3-amino-5-[(4-hydroxyphenyl)methylene]-2-thioxo-: Contains a hydroxyl group instead of a methyl group.
Uniqueness
4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group can enhance its lipophilicity and potentially improve its ability to penetrate cell membranes .
Properties
CAS No. |
124777-71-5 |
|---|---|
Molecular Formula |
C11H10N2OS2 |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
3-amino-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H10N2OS2/c1-7-2-4-8(5-3-7)6-9-10(14)13(12)11(15)16-9/h2-6H,12H2,1H3 |
InChI Key |
SVODAUGMWZCOGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tricyclohexyl[(4-fluorobenzoyl)oxy]stannane](/img/structure/B14279708.png)

![1-Chloro-4-[(1,1,2,2,3,3,4,4-octafluorobutyl)sulfanyl]benzene](/img/structure/B14279717.png)
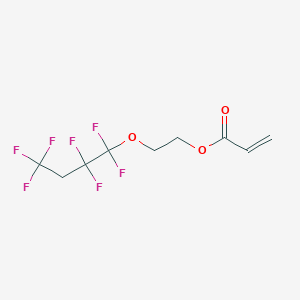
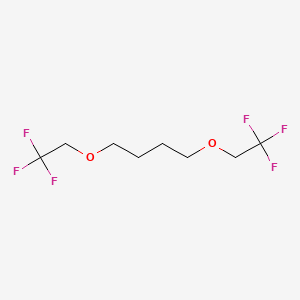
![N~1~,N~3~-Dimethyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propane-1,3-diamine](/img/structure/B14279730.png)
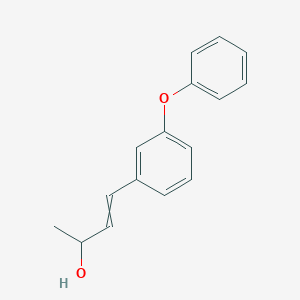
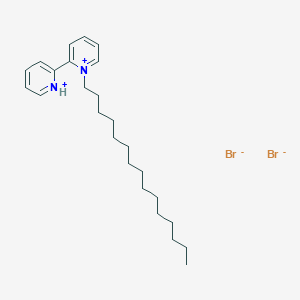
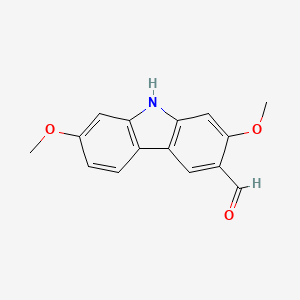
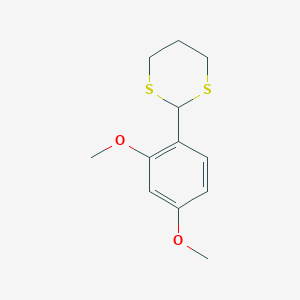


![1-{4-[2-(4-Benzoylphenyl)propan-2-yl]phenyl}prop-2-en-1-one](/img/structure/B14279786.png)
